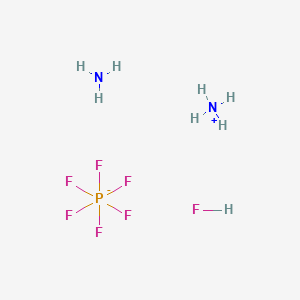
Ammonium hexafluorophosphate fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium hexafluorophosphate fluoride is an inorganic compound with the chemical formula NH₄PF₆. It is a white, water-soluble, hygroscopic solid that consists of the ammonium cation (NH₄⁺) and the hexafluorophosphate anion (PF₆⁻). This compound is commonly used as a source of the hexafluorophosphate anion, which is a weakly coordinating anion .
Preparation Methods
Ammonium hexafluorophosphate fluoride can be synthesized through various methods. One common synthetic route involves combining neat ammonium fluoride (NH₄F) with phosphorus pentachloride (PCl₅). The reaction proceeds as follows :
[ \text{PCl}_5 + 6 \text{NH}_4\text{F} \rightarrow \text{NH}_4\text{PF}_6 + 5 \text{NH}_4\text{Cl} ]
Alternatively, it can also be produced from phosphonitrilic chloride (PNCl₂) and hydrogen fluoride (HF):
[ \text{PNCl}_2 + 6 \text{HF} \rightarrow \text{NH}_4\text{PF}_6 + 2 \text{HCl} ]
Industrial production methods often involve the sequential addition of ammonium bifluoride solid, anhydrous hydrogen fluoride, and phosphorus oxychloride into a reaction kettle. This process is followed by the addition of methanol and ammonia water, leading to the crystallization of this compound .
Chemical Reactions Analysis
Ammonium hexafluorophosphate fluoride undergoes various chemical reactions, including:
Substitution Reactions: The hexafluorophosphate anion can be replaced by other anions in substitution reactions.
Hydrolysis: Under acidic conditions, this compound can hydrolyze to form phosphate ions and hydrogen fluoride.
Common reagents used in these reactions include hydrofluoric acid (HF) and phosphorus pentachloride (PCl₅). The major products formed from these reactions are typically ammonium chloride (NH₄Cl) and hexafluorophosphoric acid (HPF₆).
Scientific Research Applications
Ammonium hexafluorophosphate fluoride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ammonium hexafluorophosphate fluoride involves its dissociation into ammonium cations (NH₄⁺) and hexafluorophosphate anions (PF₆⁻) in aqueous solutions. The hexafluorophosphate anion is a weakly coordinating anion, which means it does not strongly interact with other ions or molecules. This property makes it useful in various chemical reactions where minimal interference from the anion is desired .
Comparison with Similar Compounds
Ammonium hexafluorophosphate fluoride can be compared with other similar compounds, such as:
Potassium hexafluorophosphate (KPF₆): Similar to this compound, it is used as a source of the hexafluorophosphate anion but has different solubility and reactivity properties.
Sodium hexafluorophosphate (NaPF₆): Another source of the hexafluorophosphate anion, it is used in similar applications but has different ionic properties.
Lithium hexafluorophosphate (LiPF₆): Commonly used in lithium-ion batteries, it has unique electrochemical properties compared to this compound.
This compound is unique due to its specific ionic properties and its ability to act as a weakly coordinating anion, making it valuable in various chemical and industrial applications.
Properties
IUPAC Name |
azanium;azane;hexafluorophosphate;hydrofluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/F6P.FH.2H3N/c1-7(2,3,4,5)6;;;/h;1H;2*1H3/q-1;;;/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIAZSWADWPHPB-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].N.F.F[P-](F)(F)(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F7H8N2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.040 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine](/img/structure/B3254138.png)

![nonadecasodium;(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3S,4S,5S,6R)-2-carboxylato-6-[(2R,3R,4S,5S,6S)-4,6-dimethoxy-5-sulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4,5-dimethoxyoxan-3-yl]oxy-4,5-disulfonatooxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3-[(2R,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2R,3R,4S,5R,6R)-3,4-disulfonatooxy-6-(sulfonatooxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trisulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-disulfonatooxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(methoxymethyl)oxan-2-yl]oxy-3,4-dimethoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-4,5-dimethoxyoxane-2-carboxylate](/img/structure/B3254144.png)


![2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine](/img/structure/B3254187.png)
![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine](/img/structure/B3254194.png)

